![molecular formula C17H28N2 B2981503 [3-(4-Benzylpiperidin-1-yl)propyl](ethyl)amine CAS No. 1306034-51-4](/img/structure/B2981503.png)
[3-(4-Benzylpiperidin-1-yl)propyl](ethyl)amine
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Overview
Description
“3-(4-Benzylpiperidin-1-yl)propylamine” is a chemical compound with the CAS Number: 1306034-51-4 . Its IUPAC name is 3-(4-benzyl-1-piperidinyl)-N-ethyl-1-propanamine . The compound has a molecular weight of 260.42 and is typically stored at 4 degrees Celsius .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives were prepared by treating substituted benzhydryl chlorides with 4-(3-(piperidin-4-yl)propyl)piperidine followed by N-sulfonation with sulfonyl chlorides . Another method involved the treatment of 3-(4-benzylpiperidin-1-yl)propionitrile with BH3 in THF, followed by a series of reactions to yield the final product .Molecular Structure Analysis
The InChI code for this compound is 1S/C17H28N2/c1-2-18-11-6-12-19-13-9-17(10-14-19)15-16-7-4-3-5-8-16/h3-5,7-8,17-18H,2,6,9-15H2,1H3 . This indicates that the compound has a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms.Physical And Chemical Properties Analysis
“3-(4-Benzylpiperidin-1-yl)propylamine” is a liquid at room temperature . The compound’s physical form, storage temperature, and other properties may vary depending on the specific conditions and requirements of its use.Scientific Research Applications
Drug Designing
Piperidines, including 3-(4-Benzylpiperidin-1-yl)propylamine, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Synthesis of Piperidine Derivatives
This compound can be used in the synthesis of various piperidine derivatives, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Biological Evaluation of Potential Drugs
The compound can be used in the discovery and biological evaluation of potential drugs containing a piperidine moiety .
Multicomponent Reactions
It can be used in multicomponent reactions, a type of reaction where three or more reactants combine to form a product .
Amination Reactions
This compound can be used in amination reactions, a type of organic reaction where an amine group is introduced into a molecule .
Cycloaddition Reactions
It can be used in cycloaddition reactions, a type of organic reaction where two or more unsaturated molecules (or parts of the same molecule) combine with the formation of a cyclic adduct in which there is a net reduction of the bond multiplicity .
Safety And Hazards
properties
IUPAC Name |
3-(4-benzylpiperidin-1-yl)-N-ethylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2/c1-2-18-11-6-12-19-13-9-17(10-14-19)15-16-7-4-3-5-8-16/h3-5,7-8,17-18H,2,6,9-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEDXRAWMNTZSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCN1CCC(CC1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Benzylpiperidin-1-yl)propyl](ethyl)amine |
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